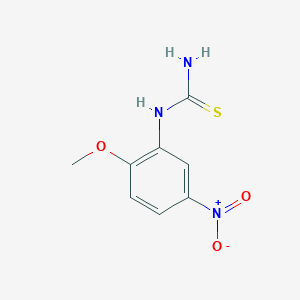
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized via Claisen-Schmidt condensation under basic condition2. However, the exact synthesis process for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is not readily available in the literature.Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC2. However, the specific molecular structure analysis for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is not found in the literature.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone. However, similar compounds have been involved in various chemical reactions. For example, 3-amino-2-benzyl[1,2,4]triazolo[4,3-a]pyrimidinium chlorides undergo the Dimroth rearrangement3.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 1-(3,5-Difluorophenyl)ethanamine has a density of 1.2±0.1 g/cm3, boiling point of 175.4±25.0 °C at 760 mmHg, vapour pressure of 1.2±0.3 mmHg at 25°C, and a molar refractivity of 39.3±0.3 cm34. However, the specific physical and chemical properties of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone are not found in the literature.Applications De Recherche Scientifique
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound has been used in the synthesis of anticancer agents . Specifically, it has been used to create a series of compounds known as 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones .
- Methods of Application: These compounds were synthesized via Claisen-Schmidt condensation under basic conditions . The chemical structure of the compounds was identified using several spectroscopic techniques .
- Results: Most of these compounds presented higher cytotoxicity than the reference drug 5-fluorouracil . The compounds 7, [1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one], and 2, [1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one], presented the best activity according to potency selectivity expression values .
Fluorinated Acetophenone
- Scientific Field: Organic Chemistry
- Application Summary: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone, also known as 3′,5′-Difluoroacetophenone, is a fluorinated acetophenone .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Treatment of Cancer and Alzheimer’s Disease
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound has been used in the synthesis of various compounds, including 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of cancer and Alzheimer’s disease.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results: The specific results or outcomes obtained were not detailed in the source.
Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Synthesis of 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used to synthesize 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Synthesis of (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used to synthesize (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Synthesis of 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used to synthesize 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Synthesis of (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used to synthesize (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
The safety data sheet for similar compounds indicates that they may cause skin irritation, serious eye irritation, and respiratory irritation5. However, the specific safety and hazards information for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is not readily available.
Orientations Futures
Given the limited information available on 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a comprehensive understanding of the compound and its potential applications.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJBBHOADBTNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375097 | |
| Record name | 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
845823-12-3 | |
| Record name | 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2,3',5'-Pentafluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



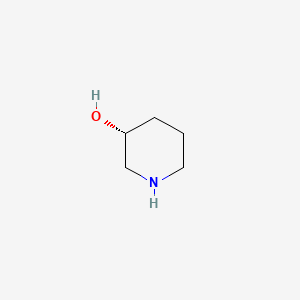
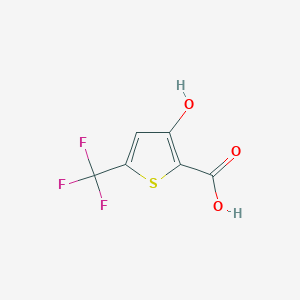
![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)


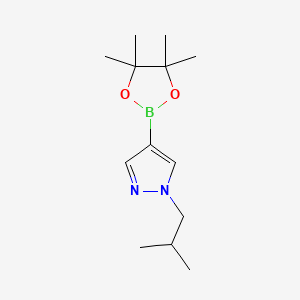
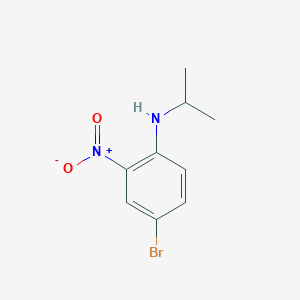
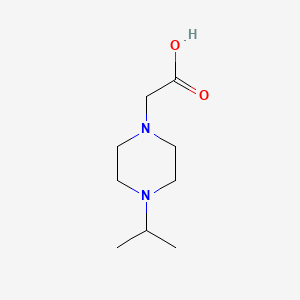


![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)

